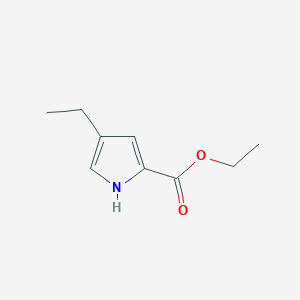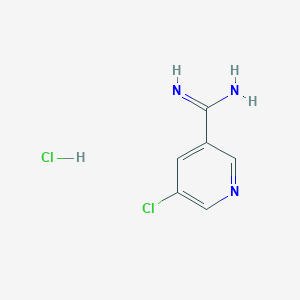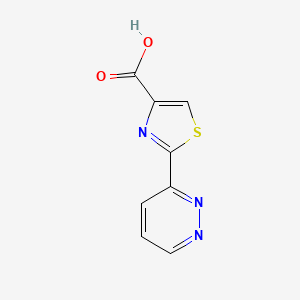
2-(Pyridazin-3-yl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridazin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyridazine ring.
Preparation Methods
The synthesis of 2-(Pyridazin-3-yl)thiazole-4-carboxylic acid typically involves the reaction of pyridazine derivatives with thiazole precursors. One common method includes the condensation of 2-aminopyridazine with α-haloketones, followed by cyclization to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(Pyridazin-3-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Pyridazin-3-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of 2-(Pyridazin-3-yl)thiazole-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2-(Pyridazin-3-yl)thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Pyridazin-4-yl)thiazole-4-carboxylic acid: Similar structure but different position of the pyridazine ring.
2-(4-Pyridyl)thiazole-4-carboxylic acid: Contains a pyridine ring instead of a pyridazine ring.
These compounds share some chemical properties but may differ in their biological activities and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C8H5N3O2S |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-pyridazin-3-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)6-4-14-7(10-6)5-2-1-3-9-11-5/h1-4H,(H,12,13) |
InChI Key |
BXGYTTMAVKAANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
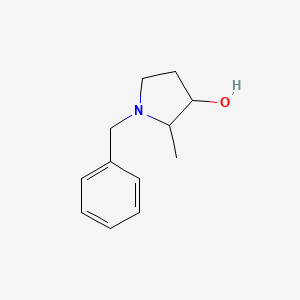

![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)

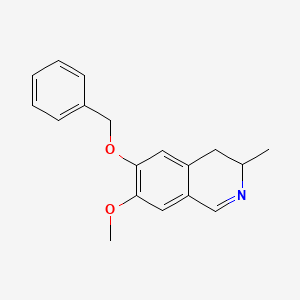

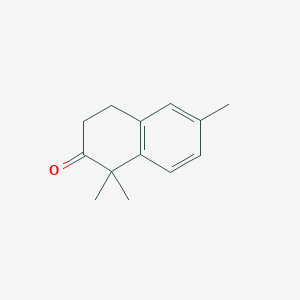

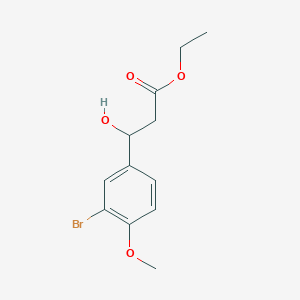
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
